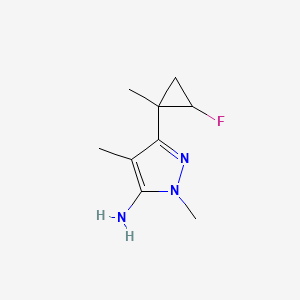
3-(2-Fluoro-1-methylcyclopropyl)-1,4-dimethyl-1H-pyrazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Fluoro-1-methylcyclopropyl)-1,4-dimethyl-1H-pyrazol-5-amine is a synthetic organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a fluorinated cyclopropyl group and two methyl groups attached to the pyrazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Fluoro-1-methylcyclopropyl)-1,4-dimethyl-1H-pyrazol-5-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Cyclopropyl Intermediate: The synthesis begins with the preparation of the 2-fluoro-1-methylcyclopropyl intermediate. This can be achieved through the reaction of a suitable fluorinated precursor with a cyclopropylating agent under controlled conditions.
Construction of the Pyrazole Ring: The next step involves the formation of the pyrazole ring. This can be accomplished by reacting the cyclopropyl intermediate with appropriate hydrazine derivatives and methylating agents under specific reaction conditions.
Final Assembly: The final step involves the introduction of the amine group at the 5-position of the pyrazole ring. This can be achieved through nucleophilic substitution reactions using suitable amine sources.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Fluoro-1-methylcyclopropyl)-1,4-dimethyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom or other substituents are replaced by nucleophiles such as amines, thiols, or halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides in the presence of suitable catalysts or under thermal conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while reduction may produce amine or alkyl-substituted derivatives.
Applications De Recherche Scientifique
3-(2-Fluoro-1-methylcyclopropyl)-1,4-dimethyl-1H-pyrazol-5-amine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biological studies to investigate the effects of fluorinated compounds on biological systems.
Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory, analgesic, and antimicrobial activities.
Industry: It is used in the development of specialty chemicals and materials with unique properties, such as enhanced stability and reactivity.
Mécanisme D'action
The mechanism of action of 3-(2-Fluoro-1-methylcyclopropyl)-1,4-dimethyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The fluorine atom and the cyclopropyl group play crucial roles in modulating the compound’s binding affinity and selectivity towards these targets. The compound may act by inhibiting enzymes, modulating receptor activity, or interfering with cellular signaling pathways, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(2-Chloro-1-methylcyclopropyl)-1,4-dimethyl-1H-pyrazol-5-amine
- 3-(2-Bromo-1-methylcyclopropyl)-1,4-dimethyl-1H-pyrazol-5-amine
- 3-(2-Methylcyclopropyl)-1,4-dimethyl-1H-pyrazol-5-amine
Uniqueness
3-(2-Fluoro-1-methylcyclopropyl)-1,4-dimethyl-1H-pyrazol-5-amine is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability, lipophilicity, and ability to form strong interactions with biological targets. This makes it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C9H14FN3 |
|---|---|
Poids moléculaire |
183.23 g/mol |
Nom IUPAC |
5-(2-fluoro-1-methylcyclopropyl)-2,4-dimethylpyrazol-3-amine |
InChI |
InChI=1S/C9H14FN3/c1-5-7(9(2)4-6(9)10)12-13(3)8(5)11/h6H,4,11H2,1-3H3 |
Clé InChI |
RZTQSOZIBSEQBE-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N(N=C1C2(CC2F)C)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


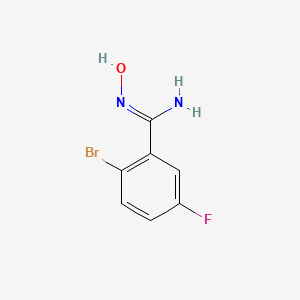
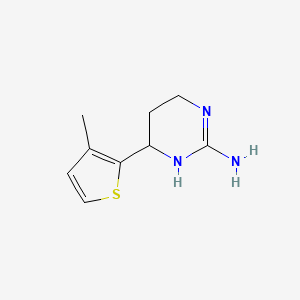
![3-Chloromethyl-1-oxo-1,5-dihydro-benzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile](/img/structure/B13070075.png)
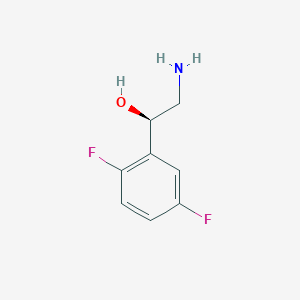
![3-[(tert-Butoxy)methoxy]azetidine](/img/structure/B13070079.png)

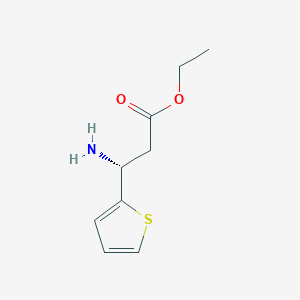


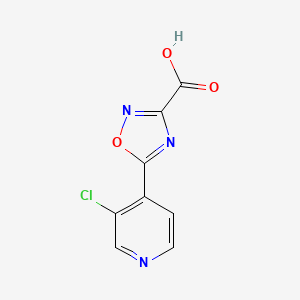
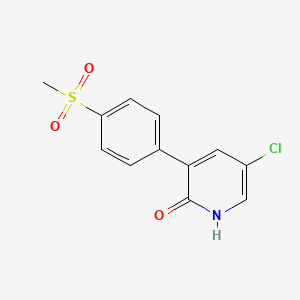

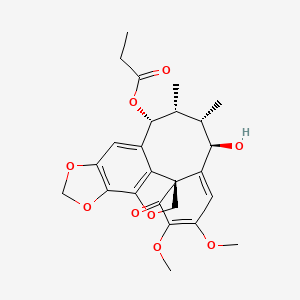
![3-[(2-Bromocycloheptyl)oxy]oxolane](/img/structure/B13070134.png)
